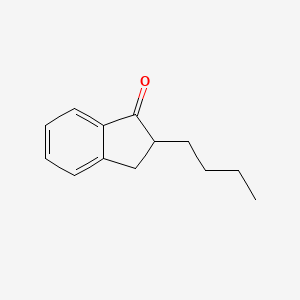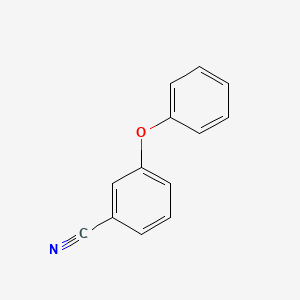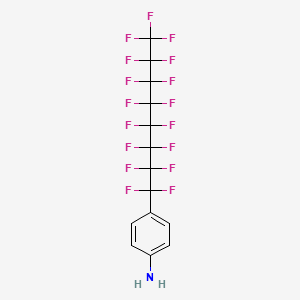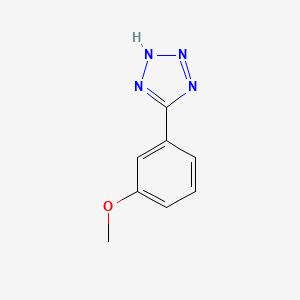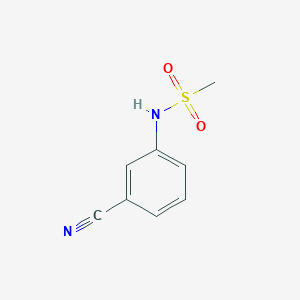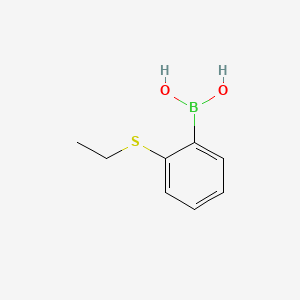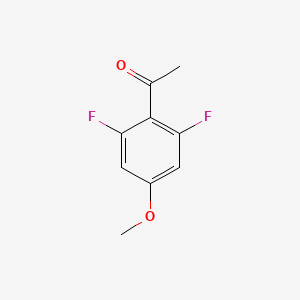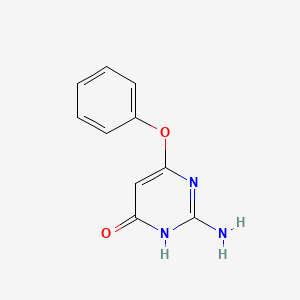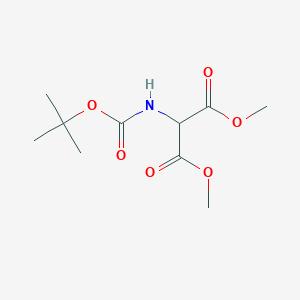
二甲基(Boc-氨基)丙二酸酯
描述
Dimethyl (Boc-amino)malonate, also known as (tert-butoxycarbonyl)amino malonic acid dimethyl ester, is an organic compound with the molecular formula C10H17NO6. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a tert-butoxycarbonyl (Boc) protected amino group. This compound is widely used in organic synthesis, particularly in the preparation of amino acids and peptides due to its stability and reactivity.
科学研究应用
Dimethyl (Boc-amino)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of amino acids and peptides.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: Dimethyl (Boc-amino)malonate is used in the production of fine chemicals and specialty materials.
作用机制
Target of Action
Dimethyl (Boc-amino)malonate is primarily targeted towards amino functions in the context of synthetic chemistry . The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the protection of primary amines .
Mode of Action
The mode of action of Dimethyl (Boc-amino)malonate involves the protection of amino functions. This compound is unique because it can accommodate two such groups . The compound is used in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Biochemical Pathways
The biochemical pathways affected by Dimethyl (Boc-amino)malonate primarily involve the synthesis of multifunctional targets. The compound is used in the synthesis of products containing one or two Boc-groups, which are the result of dual protection of amines and amides . This process affects the downstream synthesis of various chemical compounds.
Pharmacokinetics
It is known that the compound is used in peptide synthesis , suggesting that its bioavailability may be influenced by the specific conditions of the synthetic process.
Result of Action
The result of the action of Dimethyl (Boc-amino)malonate is the production of products containing one or two Boc-groups, which are the result of dual protection of amines and amides . These products play a crucial role in the synthesis of multifunctional targets, thereby influencing the molecular and cellular effects of various chemical reactions.
Action Environment
The action, efficacy, and stability of Dimethyl (Boc-amino)malonate can be influenced by various environmental factors. For instance, the compound is stable towards most nucleophiles and bases . Therefore, the presence of these substances in the environment can affect the compound’s action. Additionally, the compound’s action can be influenced by the specific conditions of the synthetic process, such as the presence of a catalyst .
生化分析
Biochemical Properties
Dimethyl (Boc-amino)malonate plays a role in biochemical reactions, particularly in the synthesis of α-amino acid esters . It interacts with various enzymes and proteins during these reactions. The nature of these interactions often involves processes such as hydrolysis, decarboxylation, and nucleophilic substitution .
Cellular Effects
The effects of Dimethyl (Boc-amino)malonate on cells are primarily observed in the context of ischemia–reperfusion (IR) injury. Inhibition of succinate dehydrogenase (SDH) by Dimethyl (Boc-amino)malonate reduces cardiac IR injury . It influences cell function by affecting cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of Dimethyl (Boc-amino)malonate involves its role as a precursor for barbituric acid and its use in the malonic ester synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Dimethyl (Boc-amino)malonate has been observed to undergo hydrolysis and decarboxylation . Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Dimethyl (Boc-amino)malonate vary with different dosages in animal models. For instance, in a rat model during advancing type 2 diabetes, Dimethyl (Boc-amino)malonate at 0.1 and 0.6 mM reduced infarct size . High doses may lead to toxic or adverse effects .
Metabolic Pathways
Dimethyl (Boc-amino)malonate is involved in the β-alanine pathway, which has been engineered in Escherichia coli for malonate production . It interacts with enzymes such as succinate dehydrogenase (SDH), influencing metabolic flux and metabolite levels .
Transport and Distribution
It is known that the compound can be synthesized from dimethoxymethane and carbon monoxide , suggesting that it may interact with transporters or binding proteins that facilitate these compounds.
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl (Boc-amino)malonate can be synthesized through the reaction of dimethyl malonate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester groups. The general reaction scheme is as follows:
Dimethyl malonate+Boc2O→Dimethyl (Boc-amino)malonate
Industrial Production Methods: In an industrial setting, the production of Dimethyl (Boc-amino)malonate involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions: Dimethyl (Boc-amino)malonate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form amino acids.
Common Reagents and Conditions:
Bases: Triethylamine, sodium hydroxide, and potassium carbonate are commonly used bases.
Acids: Hydrochloric acid and sulfuric acid are used for hydrolysis reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used.
Major Products:
Amino Acids: Hydrolysis and decarboxylation of Dimethyl (Boc-amino)malonate can yield Boc-protected amino acids.
Peptides: The compound is used in peptide synthesis, where it acts as a building block for longer peptide chains.
相似化合物的比较
Diethyl (Boc-amino)malonate: Similar to Dimethyl (Boc-amino)malonate but with ethyl ester groups instead of methyl.
Dimethyl aminomalonate: Lacks the Boc protection and is more reactive.
Diethyl malonate: A simpler ester without the amino group.
Uniqueness: Dimethyl (Boc-amino)malonate is unique due to its combination of Boc protection and malonate ester functionalities. This makes it particularly useful in peptide synthesis and the preparation of amino acids, providing both stability and reactivity.
属性
IUPAC Name |
dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQVFHUDWIETEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399768 | |
| Record name | Dimethyl (Boc-amino)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61172-70-1 | |
| Record name | Dimethyl (Boc-amino)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



